Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-oxopiperidine-3-carboxylate: This compound has a similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific structural features, such as the cyclopropyl group and the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-4-10(5-8(7)11)6-2-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
ZDEWAEBJJVEXPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1=O)C2CC2 |
Origin of Product |
United States |
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